Home > Products > Screening Compounds P40857 > Anticancer agent 177
Anticancer agent 177 -

Anticancer agent 177

Catalog Number: EVT-12499568
CAS Number:
Molecular Formula: C28H36Cl2N4O2
Molecular Weight: 531.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 177, specifically referring to the radioisotope Lutetium-177, is increasingly recognized for its potential in targeted radiotherapy, particularly in the treatment of various cancers. Lutetium-177 is a beta-emitting radionuclide that can be conjugated with targeting molecules, such as peptides or antibodies, to deliver localized radiation to cancer cells while minimizing damage to surrounding healthy tissues. This compound is particularly significant in the field of theranostics, which combines therapeutic and diagnostic capabilities.

Source

Lutetium-177 is produced through neutron activation of Lutetium-176 in nuclear reactors or cyclotrons. The isotope has a half-life of approximately 6.6 days, making it suitable for therapeutic applications due to its relatively short duration of radioactivity, which allows for effective treatment while limiting prolonged exposure to radiation.

Classification

Lutetium-177 is classified as a radiopharmaceutical. It falls under the category of targeted radionuclide therapy, which utilizes specific targeting vectors to deliver radiation directly to cancerous tissues. This classification reflects its dual role in both imaging and therapy, enhancing its utility in clinical settings.

Synthesis Analysis

Methods

The synthesis of Lutetium-177-labeled compounds typically involves complex radiolabeling techniques. A common method includes the conjugation of Lutetium-177 with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), which forms stable complexes with the radionuclide.

Technical Details

  1. Preparation of Chelating Agents: The chelating agent is synthesized first, often involving multi-step organic reactions to ensure high purity and stability.
  2. Radiolabeling: The chelating agent is then reacted with Lutetium-177 chloride under controlled conditions (typically at elevated temperatures) to ensure efficient incorporation of the radionuclide into the complex.
  3. Purification: Post-synthesis, the radiolabeled compound undergoes purification via techniques such as high-performance liquid chromatography (HPLC) to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of Lutetium-177-labeled compounds can vary significantly based on the targeting vector used. For instance, when conjugated with DOTA, the structure typically includes a central Lutetium atom coordinated by four nitrogen atoms from the DOTA ligand and potentially additional functional groups for targeting specific cancer cells.

Data

The binding affinity and stability of these complexes are crucial for their effectiveness. Studies have shown that Lutetium-177-DOTA complexes exhibit high stability in biological environments, which is essential for their therapeutic efficacy.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the use of Lutetium-177 as an anticancer agent is its coordination with chelating agents like DOTA. This reaction forms a stable complex that can effectively target cancer cells.

Technical Details

  1. Chelation Reaction: The reaction typically occurs at elevated temperatures (around 95 °C) and requires precise pH control to optimize binding efficiency.
  2. Stability Testing: Post-synthesis stability tests are performed in serum and other biological fluids to ensure that the radiolabeled compound remains intact during circulation in the body.
Mechanism of Action

Process

Lutetium-177 exerts its anticancer effects primarily through beta radiation emission. When delivered directly to tumor cells via targeted vectors, it induces cellular damage through ionization processes that lead to apoptosis (programmed cell death).

Data

The effective range of beta particles emitted by Lutetium-177 is approximately 0.6 mm in soft tissues, allowing for localized treatment while sparing surrounding healthy tissues. This precision enhances therapeutic outcomes and reduces side effects commonly associated with conventional chemotherapy.

Physical and Chemical Properties Analysis

Physical Properties

Lutetium-177 has a half-life of 6.6 days and emits beta particles with an average energy of 134 keV. These properties make it suitable for therapeutic applications where localized radiation delivery is crucial.

Chemical Properties

Lutetium-177 forms stable complexes with various chelating agents, exhibiting high hydrophilicity which aids in its distribution within biological systems. The partition coefficient values indicate favorable solubility characteristics for pharmacokinetic applications.

Applications

Scientific Uses

The primary application of Lutetium-177 as an anticancer agent lies in its use as a theranostic probe for imaging and treating cancers such as neuroendocrine tumors and prostate cancer. Clinical studies have demonstrated its efficacy in targeting specific receptors on cancer cells, leading to improved patient outcomes.

Properties

Product Name

Anticancer agent 177

IUPAC Name

(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide

Molecular Formula

C28H36Cl2N4O2

Molecular Weight

531.5 g/mol

InChI

InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+

InChI Key

VQLZHKJQZMMJOM-MDZDMXLPSA-N

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.